molecular formula C8H11NO3 B13794010 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI)

3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI)

Cat. No.: B13794010
M. Wt: 169.18 g/mol
InChI Key: ADFUUJFKWKCFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) is a heterocyclic organic compound. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridinone ring, which is a six-membered ring containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) typically involves the following steps:

    Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Acetylation: Introduction of the acetyl group can be done using acetyl chloride or acetic anhydride in the presence of a base.

    Methoxylation: The methoxy group can be introduced using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to increase yield and purity while reducing costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridinone: A simpler analog without the acetyl and methoxy groups.

    1-Acetyl-3(2H)-Pyridinone: Lacks the methoxy group.

    5-Methoxy-3(2H)-Pyridinone: Lacks the acetyl group.

Uniqueness

The presence of both acetyl and methoxy groups in 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) may confer unique chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-acetyl-5-methoxy-2,6-dihydropyridin-3-one

InChI

InChI=1S/C8H11NO3/c1-6(10)9-4-7(11)3-8(5-9)12-2/h3H,4-5H2,1-2H3

InChI Key

ADFUUJFKWKCFFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC(=O)C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.